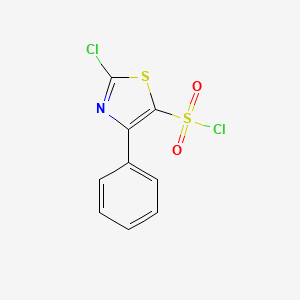

2-クロロ-4-フェニル-1,3-チアゾール-5-スルホニルクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

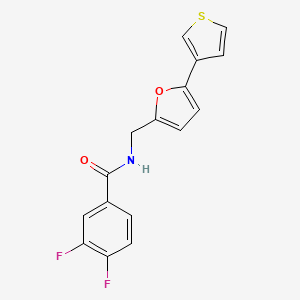

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S2 . It has a molecular weight of 294.18 .

Synthesis Analysis

The synthesis of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride and similar compounds often involves the use of phosphorus pentasulfide and triethylamine . Copper-catalyzed oxidative processes have also been used to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .Molecular Structure Analysis

The InChI code for 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is 1S/C9H5Cl2NO2S2/c10-9-12-7 (6-4-2-1-3-5-6)8 (15-9)16 (11,13)14/h1-5H .Chemical Reactions Analysis

Thiazole derivatives, including 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride, can undergo various chemical reactions. For instance, they can be directly arylated under very low catalyst concentration . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .作用機序

Target of Action

Thiazole derivatives have been known to exhibit antibacterial activity

Mode of Action

Thiazole derivatives have been reported to interact with bacterial cells, leading to changes in their function . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interfere with bacterial cell function , but the specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

Thiazole derivatives have been reported to exhibit antibacterial activity . The specific effects of this compound on molecular and cellular levels are subjects of ongoing research.

実験室実験の利点と制限

The main advantage of using 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride in lab experiments is its ability to selectively introduce a sulfonic acid group into the target molecule. However, its highly reactive nature also makes it difficult to handle and store, and it requires careful handling to avoid any accidents.

将来の方向性

There are several potential future directions for the research on 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride. One of the most promising areas is the development of new synthetic methods for the preparation of thiazole derivatives using this reagent. Another area of interest is the investigation of its potential applications in the field of medicinal chemistry, particularly for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of this compound.

合成法

There are several methods for the synthesis of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride. One of the most common methods involves the reaction of 2-aminothiazole with chlorosulfonic acid and benzene in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with phosphorus pentachloride to yield the final product.

科学的研究の応用

- 抗腫瘍活性: 研究者らは、この化合物の抗腫瘍の可能性について調査してきました。チアゾール環やスルホニルクロリド基など、その構造の特徴は、その生物活性に貢献しています。 さらなる研究では、その作用機序と、新規抗がん剤の開発のためのリード化合物としての可能性を探っています .

- カスケード反応: 2-クロロ-4-フェニル-1,3-チアゾール-5-スルホニルクロリドは、有機合成における汎用性の高いビルディングブロックとして役立ちます。それはカスケード反応に関与し、複雑な分子の形成につながります。 例えば、それはさまざまな置換パターンを持つ5-フェニル-1,3-チアゾール誘導体を構築するために使用できます .

- 機能性材料: この化合物のチアゾール骨格は、機能性材料を設計するための機会を提供します。研究者は、センサ、触媒、およびオプトエレクトロニクスデバイスの作成におけるその使用を探求しています。 スルホニルクロリド部分は、材料特性を調整するために改変できます .

- 農薬研究: チアゾール誘導体はしばしば殺虫活性を示します。研究者は、新しい農薬を開発するためのビルディングブロックとして、2-クロロ-4-フェニル-1,3-チアゾール-5-スルホニルクロリドの可能性を調査しています。 その選択的な反応性は、効果的な殺虫剤の設計に利用できます .

- スルホニルクロリドファーマコフォア: スルホニルクロリド基は、創薬における貴重なファーマコフォアです。研究者は、生物学的標的との相互作用を探求し、バーチャルスクリーニングや分子ドッキング研究における重要な特徴として使用しています。 この化合物は、新規薬物候補の開発に貢献しています .

- タンパク質修飾と標識: スルホニルクロリド基の反応性により、部位特異的なタンパク質修飾が可能になります。研究者は、タンパク質にタグ、架橋剤、または蛍光プローブを導入するために使用しています。 これは、タンパク質の機能、局在、および相互作用に関する研究を可能にします .

医薬品化学と創薬

有機合成

材料科学

農薬

ファーマコフォアデザイン

ケミカルバイオロジー

特性

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFUHTLWHHROBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)

ammonium iodide](/img/structure/B2456437.png)

![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)

![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456450.png)

![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)